molecular formula C10H14N2Na2O9Zn B8003002 Ethylenediaminetetraacetic acid disodium zinc salt hydrate

Ethylenediaminetetraacetic acid disodium zinc salt hydrate

Cat. No.: B8003002
M. Wt: 417.6 g/mol
InChI Key: LERHYBKZIQLBBV-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid disodium zinc salt hydrate, also known as zinc disodium ethylenediaminetetraacetate, is a coordination compound widely used in various scientific fields. This compound is a chelating agent, meaning it can form stable complexes with metal ions, making it valuable in applications requiring metal ion sequestration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts in the presence of sodium hydroxide. The reaction conditions often include:

    Reactants: EDTA, zinc sulfate or zinc chloride, sodium hydroxide

    Solvent: Water

    Temperature: Room temperature to slightly elevated temperatures

    pH: Adjusted to neutral or slightly basic conditions

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Dissolving EDTA in water.
  • Adding zinc salts to the solution.
  • Adjusting the pH with sodium hydroxide.
  • Crystallizing the product by evaporating the solvent or cooling the solution.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid disodium zinc salt hydrate primarily undergoes complexation reactions with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelate structure.

Common Reagents and Conditions

    Reagents: Metal ions such as calcium, magnesium, iron, and copper.

    Conditions: Aqueous solutions, neutral to slightly basic pH.

Major Products

The major products of these reactions are stable metal-EDTA complexes, where the metal ion is sequestered by the EDTA ligand.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chelating agent to sequester metal ions in analytical and preparative procedures. It is also employed in titrations to determine metal ion concentrations.

Biology

In biological research, it is used to remove metal ions from solutions, which can be crucial for studying metal-dependent enzymes and proteins.

Medicine

Medically, it is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

Industry

Industrially, it is used in water treatment to remove metal ions, in detergents to enhance cleaning efficiency, and in agriculture as a micronutrient to supply zinc to plants.

Mechanism of Action

The mechanism of action of disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate involves the formation of stable chelate complexes with metal ions. The EDTA ligand binds to metal ions through its carboxylate and amine groups, forming a ring structure that sequesters the metal ion. This prevents the metal ion from participating in unwanted reactions and facilitates its removal from the system.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group, providing higher chelation capacity.

    N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): A chelating agent with a hydroxyethyl group, offering different solubility and binding properties.

    Ethylenediaminetetraacetic acid (EDTA): The parent compound without the zinc ion, widely used for similar applications.

Uniqueness

Ethylenediaminetetraacetic acid disodium zinc salt hydrate is unique due to its specific zinc ion content, making it particularly useful in applications requiring zinc supplementation or sequestration. Its stability and solubility in water also make it a versatile and effective chelating agent.

Properties

IUPAC Name

disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Na.H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERHYBKZIQLBBV-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na2O9Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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